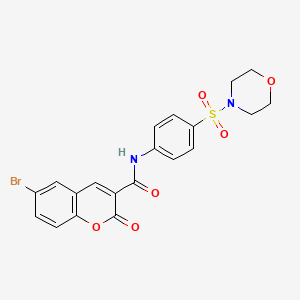

6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

6-Bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a bromine substituent at position 6 of the chromene ring and a carboxamide group at position 3 linked to a phenyl ring bearing a morpholinosulfonyl moiety. The morpholinosulfonyl group (C₄H₈NSO₂) introduces both steric bulk and electron-withdrawing properties, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name |

6-bromo-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O6S/c21-14-1-6-18-13(11-14)12-17(20(25)29-18)19(24)22-15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHXSTRTTXRIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Amidation: The carboxylic acid group on the chromene ring is converted to an amide by reacting with an amine, such as 4-(morpholinosulfonyl)aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while oxidation and reduction can lead to different oxidation states of the chromene ring.

Scientific Research Applications

Anticancer Activity

Chromene derivatives, including 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, have shown significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of a structurally similar compound, showing an IC50 value of 45 µM against MCF-7 breast cancer cells. This suggests that the compound may possess comparable efficacy.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | MCF-7 (breast cancer) | TBD | Induction of apoptosis |

| Related Chromene Derivative | HeLa (cervical cancer) | 35.0 ± 1.8 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Chromene derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Research Findings

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory markers.

| Compound Name | COX Inhibition (%) | Reference |

|---|---|---|

| 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | TBD at 100 µM | TBD |

| Celecoxib (control) | 95% at 100 µM | - |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, which could lead to its use in developing new antimicrobial agents.

Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed:

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | Staphylococcus aureus | TBD |

| Ciprofloxacin (control) | Escherichia coli | <1 |

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins involved in key biological processes. The compound may exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in disease pathways.

Modulation of Receptors: Interacting with receptors to modulate their activity and influence cellular signaling.

Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins that are critical for disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares key structural analogs, focusing on substituents, molecular formulas, and molecular weights:

*Calculated molecular weight based on formula.

Key Observations:

Electron-Withdrawing Groups (e.g., 4-(Morpholinosulfonyl)): The sulfonyl group reduces electron density, which may enhance stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) .

Synthetic Routes: Analogs are typically synthesized via condensation reactions between coumarin-3-carboxylic acid derivatives and substituted anilines. For example, 6-bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is prepared using acetic acid and sodium acetate under reflux . The morpholinosulfonyl group likely originates from 4-(morpholinosulfonyl)aniline (CAS 21626-70-0), a reagent with a melting point of 216–218°C .

Notes:

- Crystallography : Analogs like the DMF solvate in –13 were characterized using SHELXL software, a standard for small-molecule refinement . The target compound’s structure could likely be resolved similarly.

- Activity Gaps: While coumarin derivatives are widely studied for anticancer, antimicrobial, and anti-inflammatory properties, specific data for the morpholinosulfonyl analog remain unexplored .

Biological Activity

6-Bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone with a bromine atom and a morpholinosulfonyl group, which contribute to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies indicate that chromene derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of critical enzymes involved in cancer cell proliferation. For instance, compounds similar to 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide have shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication in cancer cells .

Case Study:

In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Chromenes are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 20 µg/mL | Disruption of bacterial membrane |

| Candida albicans | 25 µg/mL | Inhibition of ergosterol biosynthesis |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Antioxidant Activity

Research has indicated that chromene derivatives possess antioxidant properties that can protect cells from oxidative stress. This activity is attributed to their ability to scavenge free radicals and enhance the body’s natural antioxidant defenses.

Mechanism:

The antioxidant efficacy is often linked to the presence of hydroxyl groups in the chromene structure, which can donate electrons to free radicals, thereby neutralizing them.

Structure-Activity Relationship (SAR)

The biological activity of 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can be influenced by various structural modifications.

Key Findings:

- Substitution at Position 6: Bromination enhances anticancer activity.

- Morpholinosulfonyl Group: This moiety increases solubility and bioavailability.

- Carboxamide Functionality: Essential for binding interactions with target enzymes.

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling 6-bromo-2-oxo-2H-chromene-3-carboxylic acid derivatives with 4-(morpholinosulfonyl)aniline. A base such as potassium carbonate is used for deprotonation in polar aprotic solvents like DMF or DMSO. Reaction optimization may include temperature control (e.g., reflux at 80–100°C) and purification via column chromatography or recrystallization from acetone/ethanol mixtures .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule data. Key parameters include resolving twinning (via HKLF 5 in SHELXL) and applying absorption corrections (e.g., SADABS). For example, a monoclinic system with space group P2₁/n and Z = 4 has been reported for similar chromene derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Systematic SAR studies involve synthesizing analogs with substitutions at the bromo, morpholinosulfonyl, or chromene moieties. For example:

- Replace bromine with other halogens to assess steric/electronic effects.

- Modify the morpholine ring (e.g., replace with piperidine) to probe hydrogen-bonding interactions. Biological assays (e.g., enzyme inhibition, cytotoxicity) should use dose-response curves (IC₅₀ calculations) and statistical validation (e.g., triplicate replicates, ANOVA). Substituent effects on dihydrofolate reductase (DHFR) inhibition have been documented in related compounds .

Q. What computational methods are suitable for predicting hydrogen-bonding patterns in this compound’s crystal lattice?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can optimize molecular geometry, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯O bonds). Graph set analysis (R²₂(8) motifs) identifies recurring hydrogen-bonding patterns, critical for understanding crystal packing .

Q. How can researchers resolve contradictions in bioactivity data across different experimental setups?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or cellular uptake variability. Mitigation strategies include:

Q. What advanced techniques address challenges in refining low-resolution X-ray data for this compound?

For low-resolution (<1.0 Å) or twinned

Q. How do intermolecular interactions influence the compound’s solid-state stability?

Hydrogen bonds (e.g., O–H⋯O between chromene carbonyl and solvent DMF molecules) and π-π stacking (chromene-phenyl interactions) stabilize the lattice. Thermogravimetric analysis (TGA) coupled with SCXRD can correlate decomposition temperatures with interaction strengths. For example, planar chromene systems (<0.05 Å deviation) enhance packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.